molecular formula C24H23ClN8O3 B12640742 1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-

1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-

Cat. No.: B12640742
M. Wt: 506.9 g/mol
InChI Key: WTYUKLNNBCZSDV-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxamide derivatives typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,8-Naphthyridine-3-carboxamide derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxamide derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to an enzyme’s active site may inhibit its activity, thereby affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

  • 1,8-Naphthyridine-3-carboxylic acid
  • 1,8-Naphthyridine-2,4-dione
  • 1,8-Naphthyridine-3,6-diamine

Uniqueness

1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)- is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C24H23ClN8O3

Molecular Weight

506.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethylazetidin-1-yl)-2-oxoethyl]-2-oxo-6-(2H-tetrazol-5-yl)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C24H23ClN8O3/c1-24(2)12-32(13-24)19(34)11-33-21-15(7-16(10-26-21)20-28-30-31-29-20)8-18(23(33)36)22(35)27-9-14-3-5-17(25)6-4-14/h3-8,10H,9,11-13H2,1-2H3,(H,27,35)(H,28,29,30,31)

InChI Key

WTYUKLNNBCZSDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)CN2C3=NC=C(C=C3C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)C5=NNN=N5)C

Origin of Product

United States

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